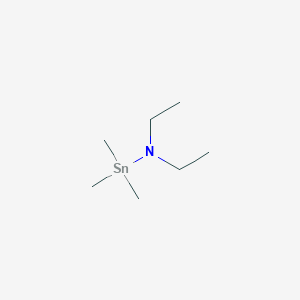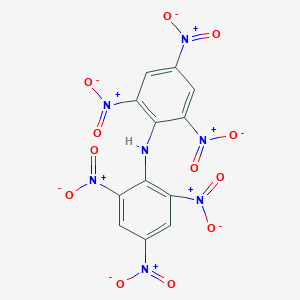
6-amino-4-sulfanylidene-1H-pyrimidin-2-one
Übersicht
Beschreibung
Litorin (trifluoroacetate salt) is a peptide originally isolated from the skin of the Australian tree frog, Litoria aurea. It is known for its diverse biological activities and is an agonist of the gastrin-releasing peptide receptor and the neuromedin B receptor. The compound has a molecular formula of C51H68N14O11S • XCF3COOH and a molecular weight of 1085.2 .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Litorin (Trifluoracetet-Salz) wird mittels Festphasenpeptidsynthese (SPPS) synthetisiert. Der Prozess beinhaltet die sequenzielle Zugabe geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Trifluoressigsäure wird üblicherweise verwendet, um das Peptid vom Harz abzuspalten und die Schutzgruppen der Seitenkette zu entfernen .
Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Synthese von Litorin (Trifluoracetet-Salz) ähnlichen SPPS-Protokollen, jedoch in größerem Maßstab. Die Verwendung von automatisierten Peptidsynthesizern und Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung stellt eine hohe Ausbeute und Reinheit sicher .
Analyse Chemischer Reaktionen
Reaktionstypen: Litorin (Trifluoracetet-Salz) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Der Methioninrest in Litorin kann zu Methioninsulfoxid oxidiert werden.
Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.
Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen biologischen Aktivitäten zu erzeugen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder Perameisensäure.
Reduktion: Dithiothreitol oder Tris(2-carboxyethyl)phosphin.
Substitution: Aminosäurederivate mit geeigneten Schutzgruppen.
Hauptprodukte:
Oxidation: Methioninsulfoxid-haltiges Litorin.
Reduktion: Reduziertes Litorin mit freien Thiolen.
Substitution: Litorin-Analoga mit modifizierten Aminosäureresten.
Wissenschaftliche Forschungsanwendungen
Litorin (Trifluoracetet-Salz) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Neurowissenschaften: Es wird verwendet, um die Rolle von Gastrin-freisetzendem Peptid und Neuromedin-B-Rezeptoren im zentralen Nervensystem zu untersuchen.
Verhaltensneurobiologie: Forschung zu Nahrungsaufnahme und Sättigungsmechanismen.
Pharmakologie: Untersuchung der Rezeptorpharmakologie und Entwicklung von Rezeptoragonisten.
5. Wirkmechanismus
Litorin (Trifluoracetet-Salz) entfaltet seine Wirkung durch Bindung an und Aktivierung des Gastrin-freisetzenden Peptidrezeptors und des Neuromedin-B-Rezeptors. Diese Rezeptoren sind G-Protein-gekoppelte Rezeptoren, die nach Aktivierung intrazelluläre Signalkaskaden initiieren, die die Aktivierung der Phospholipase C beinhalten, was zur Freisetzung von intrazellulärem Kalzium und zur Aktivierung der Proteinkinase C führt .
Ähnliche Verbindungen:
Bombesin: Ein weiteres Peptid, das an die gleichen Rezeptoren bindet, jedoch mit unterschiedlichen Affinitäten.
Neuromedin B: Teilt strukturelle Ähnlichkeiten und Rezeptorziele mit Litorin.
Einzigartigkeit: Litorin (Trifluoracetet-Salz) ist einzigartig durch seine hohe Affinität sowohl für den Gastrin-freisetzenden Peptidrezeptor als auch für den Neuromedin-B-Rezeptor, was es zu einem wertvollen Werkzeug für die Untersuchung der Rollen dieser Rezeptoren in verschiedenen physiologischen Prozessen macht .
Wirkmechanismus
Litorin (trifluoroacetate salt) exerts its effects by binding to and activating the gastrin-releasing peptide receptor and the neuromedin B receptor. These receptors are G-protein-coupled receptors that, upon activation, initiate intracellular signaling cascades involving the activation of phospholipase C, leading to the release of intracellular calcium and activation of protein kinase C .
Vergleich Mit ähnlichen Verbindungen
Bombesin: Another peptide that binds to the same receptors but with different affinities.
Neuromedin B: Shares structural similarities and receptor targets with Litorin.
Uniqueness: Litorin (trifluoroacetate salt) is unique due to its high affinity for both the gastrin-releasing peptide receptor and the neuromedin B receptor, making it a valuable tool for studying these receptors’ roles in various physiological processes .
Eigenschaften
IUPAC Name |
6-amino-4-sulfanylidene-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-2-1-3(9)7-4(8)6-2/h1H,(H4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICDUABQXBWBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364343 | |
| Record name | 6-amino-4-thioxo-3,4-dihydropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-82-1 | |
| Record name | Uracil, 6-amino-4-thio- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-amino-4-thioxo-3,4-dihydropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-2-HYDROXY-6-MERCAPTOPYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-amino-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WN7EV3PRL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)

![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)



![Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B86328.png)
